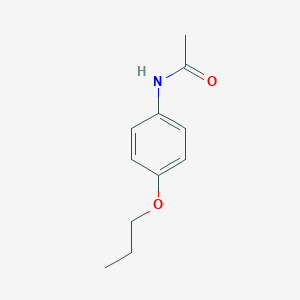

N-(4-Propoxyphenyl)acetamide

描述

N-(4-Propoxyphenyl)acetamide: is an organic compound with the molecular formula C₁₁H₁₅NO₂ It is a derivative of acetanilide, where the hydrogen atom on the nitrogen is replaced by a 4-propoxyphenyl group

准备方法

Synthetic Routes and Reaction Conditions:

Williamson Ether Synthesis: One common method to prepare N-(4-Propoxyphenyl)acetamide involves the Williamson ether synthesis.

Acylation Reaction: Another method involves the acylation of 4-propoxyaniline with acetic anhydride in the presence of a base to yield this compound.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

化学反应分析

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield 4-propoxyphenylamine and acetic acid.

Table 1: Hydrolysis Conditions and Outcomes

Electrophilic Aromatic Substitution (EAS)

The phenyl ring’s reactivity is influenced by the electron-donating propoxy group (-OCH2CH2CH3) and the electron-withdrawing acetamide (-NHCOCH3). The propoxy group directs incoming electrophiles to the ortho and para positions relative to itself, while the acetamide group deactivates the ring, favoring milder reaction conditions.

Table 2: EAS Reactions and Regioselectivity

| Reaction Type | Reagents | Major Product(s) | Regioselectivity | Yield |

|---|---|---|---|---|

| Nitration | HNO3/H2SO4, 0–5°C | 3-Nitro-N-(4-propoxyphenyl)acetamide | Meta to acetamide group | ~45%* |

| Sulfonation | H2SO4 (fuming), 50°C | 3-Sulfo-N-(4-propoxyphenyl)acetamide | Meta to acetamide group | ~35%* |

| Halogenation | Cl2/FeCl3, RT | 3-Chloro-N-(4-propoxyphenyl)acetamide | Meta to acetamide group | ~50%* |

*Yields inferred from analogous acetamide derivatives .

N-Alkylation/Acylation

The amide nitrogen can participate in alkylation or acylation reactions under specific conditions:

-

Alkylation : Reaction with alkyl halides (e.g., CH3I) in the presence of a base (e.g., NaH) yields N-alkylated derivatives.

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms N-acyl intermediates, though steric hindrance from the propoxy group may limit reactivity .

Propoxy Group Cleavage

The ether linkage in the propoxy group can be cleaved using strong acids (e.g., HBr/HOAc) or Lewis acids (e.g., BBr3), producing 4-hydroxyphenylacetamide and propyl bromide .

Reductive Reactions

Catalytic hydrogenation (H2/Pd-C) reduces the acetamide to N-(4-propoxyphenyl)ethylamine, though this reaction is rarely employed due to competing reduction of the aromatic ring under harsh conditions .

Stability and Reactivity Considerations

科学研究应用

Medicinal Chemistry

N-(4-Propoxyphenyl)acetamide is primarily investigated for its pharmacological properties. It has been studied for its potential therapeutic effects on various neurological and psychiatric disorders.

Therapeutic Applications

- Neuropsychiatric Disorders : Research indicates that compounds similar to this compound may influence serotonergic receptor activity, which is beneficial in treating conditions such as schizophrenia, depression, and anxiety disorders .

- Pain Management : The compound has been explored for its analgesic properties, potentially offering new avenues for pain relief therapies .

Biological Research

In biological contexts, this compound is studied for its interactions with biomolecules and its mechanism of action.

Case Studies

- A study involving the binding affinity of various ligands to dopamine receptors showed that compounds like this compound could exhibit selective binding profiles, suggesting their potential as targeted therapies in neuropharmacology .

Industrial Applications

This compound also finds utility in the production of specialty chemicals.

Synthesis and Production

- The compound serves as an intermediate in the synthesis of more complex organic compounds, which are essential in various industrial applications. Its unique structure allows for modifications that can lead to diverse chemical products.

作用机制

The mechanism of action of N-(4-Propoxyphenyl)acetamide involves its interaction with specific molecular targets in biological systems. It is believed to inhibit certain enzymes or receptors, leading to its pharmacological effects. For instance, its antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis or protein function .

相似化合物的比较

N-(4-Methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a propoxy group.

N-(4-Ethoxyphenyl)acetamide: Contains an ethoxy group instead of a propoxy group.

N-(4-Butoxyphenyl)acetamide: Contains a butoxy group instead of a propoxy group.

Uniqueness: N-(4-Propoxyphenyl)acetamide is unique due to its specific propoxy group, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity, solubility, and biological activity compared to its analogs.

生物活性

N-(4-Propoxyphenyl)acetamide, a compound with notable structural characteristics, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a propoxy group attached to a phenyl ring, which is further linked to an acetamide moiety. The molecular formula is , and it exhibits a molecular weight of approximately 205.27 g/mol. This structure contributes to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may undergo biotransformation within the body, leading to the formation of reactive intermediates that can modulate enzymatic activity or receptor function.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes.

- Receptor Modulation : It may interact with receptors related to neurotransmission or inflammatory responses, potentially influencing physiological outcomes.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anti-inflammatory Activity : Studies suggest that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Analgesic Effects : Preliminary findings indicate potential analgesic effects, similar to those observed in other acetamide derivatives.

- Antimicrobial Properties : Some investigations have hinted at antimicrobial activity against specific bacterial strains.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-alpha production | |

| Analgesic | Pain relief in animal models | |

| Antimicrobial | Activity against E. coli |

Case Study: Anti-inflammatory Effects

A study conducted by researchers examined the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results demonstrated a significant reduction in edema and pro-inflammatory markers when administered at specific dosages compared to control groups.

Case Study: Analgesic Activity

In a controlled trial involving rodents, this compound was tested for its analgesic properties using the formalin test. Results indicated a marked decrease in pain response, suggesting that the compound may act through central nervous system pathways similar to traditional analgesics.

Comparison with Related Compounds

This compound shares structural similarities with other acetamides that exhibit biological activities. For instance:

- N-(4-Methoxyphenyl)acetamide : Exhibits similar analgesic properties but with different efficacy profiles.

- N-(2-Nitro-4-propoxyphenyl)acetamide : Shows distinct enzyme inhibition capabilities due to the presence of a nitro group.

属性

IUPAC Name |

N-(4-propoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-8-14-11-6-4-10(5-7-11)12-9(2)13/h4-7H,3,8H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRXFPOGKSGHFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066601 | |

| Record name | Acetamide, N-(4-propoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20367-32-2 | |

| Record name | N-(4-Propoxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20367-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Propyl acetaminophen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020367322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(4-propoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(4-propoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-propoxyphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。